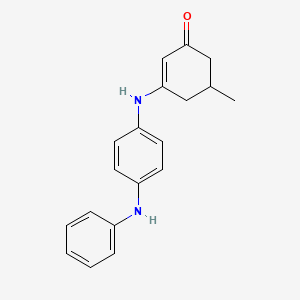

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one

Description

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one is a cyclohexenone derivative featuring a 5-methyl substituent and two aromatic amino groups. Its structure includes a cyclohexenone core substituted at position 3 with a bis-phenylamino moiety and at position 5 with a methyl group. Such compounds are often synthesized via the Mannich reaction, a method widely used to introduce aminoalkyl or aminoaryl groups into substrates .

Properties

IUPAC Name |

3-(4-anilinoanilino)-5-methylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O/c1-14-11-18(13-19(22)12-14)21-17-9-7-16(8-10-17)20-15-5-3-2-4-6-15/h2-10,13-14,20-21H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXBZAFAXKOXJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one typically involves the reaction of 4-(phenylamino)aniline with 5-methylcyclohex-2-en-1-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process may include steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one exhibit promising anticancer properties. Research has shown that derivatives of this compound can selectively induce apoptosis in cancer cells while sparing normal cells. For example, pyrazole derivatives have been tested for their efficacy against breast cancer cell lines, demonstrating potential synergistic effects when combined with established chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have highlighted the effectiveness of certain derivatives against various bacterial strains, suggesting that modifications to the phenyl groups can enhance the antimicrobial efficacy. This could lead to the development of new antibiotics in an era where antibiotic resistance is a growing concern .

Antifungal Activity

In addition to antibacterial properties, some derivatives of this compound have shown antifungal activity against phytopathogenic fungi. This application is particularly relevant in agricultural biotechnology, where there is a need for effective fungicides that are less harmful to the environment .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and amination processes. The ability to modify the phenyl groups allows for a library of derivatives that can be screened for enhanced biological activity.

Case Study 1: Breast Cancer Treatment

In a study focused on the treatment of Claudin-low breast cancer, researchers synthesized several pyrazole derivatives based on the structure of this compound. These compounds were tested for cytotoxicity in MCF-7 and MDA-MB-231 cell lines, revealing significant potential for use in combination therapies with doxorubicin .

Case Study 2: Antimicrobial Screening

A series of synthesized derivatives were screened against multiple bacterial strains, including resistant strains. The results indicated that certain modifications to the phenyl groups significantly increased antimicrobial potency, suggesting a viable pathway for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a detailed analysis:

Substituents on the Cyclohexenone Core

- 5-Methyl vs. 5,5-Dimethyl Groups: describes 5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-en-1-one (CAS 1023590-22-8). This rigidity could enhance selectivity in biological interactions .

- Unsubstituted vs. Substituted Amino Groups: 3-Amino-5-methylcyclohex-2-en-1-one (CAS 54398-84-4, ) lacks aromatic amino substituents, resulting in a simpler structure with lower molecular weight (125.17 g/mol vs. ~269–333 g/mol for analogs). The absence of extended aromatic systems may increase solubility but reduce binding affinity in hydrophobic environments .

Aromatic Amino Group Variations

- Phenylamino vs. Trifluoromethylphenylamino: 5-Methyl-3-((4-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one (CAS 544473-09-8, ) replaces the phenylamino group with a trifluoromethyl-substituted aryl group.

- Positional Isomerism: 5-Methyl-3-((2-(trifluoromethyl)phenyl)amino)cyclohex-2-en-1-one () features an ortho-CF₃ substituent, which introduces steric hindrance near the amino group. This could disrupt planar conformations critical for binding interactions compared to the para-substituted analog .

Extended Conjugation Systems

- Ethenyl-Linked Aromatic Systems: 5,5-Dimethyl-3-[(E)-2-[(4-phenoxyphenyl)amino]ethenyl]cyclohex-2-en-1-one (CAS 337928-39-9, ) incorporates a conjugated ethenyl bridge, extending π-system delocalization. This modification may enhance UV-Vis absorbance properties and influence redox behavior, making it relevant in materials science .

Structural and Functional Implications Table

| Compound Name (CAS) | Substituents (Cyclohexenone/Aromatic) | Molecular Formula | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| Target Compound | 5-methyl; 3-(bis-phenylamino) | C₁₉H₁₉N₂O | ~297.37 | Dual phenylamino groups for H-bonding |

| 5,5-Dimethyl-3-(4-CF₃O-phenylamino) (1023590-22-8) | 5,5-dimethyl; 3-(4-CF₃O-phenylamino) | C₁₅H₁₇F₃NO₂ | 300.30 | Steric hindrance; electron-withdrawing -CF₃O |

| 3-Amino-5-methyl (54398-84-4) | 5-methyl; 3-amino | C₇H₁₁NO | 125.17 | Simpler structure; higher solubility |

| 5-Methyl-3-(4-CF₃-phenylamino) (544473-09-8) | 5-methyl; 3-(4-CF₃-phenylamino) | C₁₄H₁₄F₃NO | 269.26 | Enhanced metabolic stability |

| 5-Methyl-3-(2-CF₃-phenylamino) (N/A) | 5-methyl; 3-(2-CF₃-phenylamino) | C₁₄H₁₄F₃NO | 269.26 | Ortho-CF₃; steric disruption |

| 5,5-Dimethyl-3-ethenyl-linked (337928-39-9) | 5,5-dimethyl; 3-ethenyl-phenoxy | C₂₂H₂₃NO₂ | 333.43 | Extended conjugation; materials applications |

Research Findings and Trends

- Steric Influence : Bulky substituents (e.g., 5,5-dimethyl, ortho-CF₃) may reduce binding efficiency in sterically sensitive environments but improve selectivity .

- Conformational Flexibility : The ethenyl bridge in introduces rotational constraints, which could stabilize specific conformations in solution or solid states .

Biological Activity

5-Methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-EN-1-one, a compound belonging to the enaminone class, has garnered attention for its potential biological activities. Its molecular formula is , and it is characterized by a unique cyclic structure that contributes to its reactivity and biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula :

- Molecular Weight : 292.37 g/mol

- CAS Number : 1022488-66-9

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The compound has shown promising results in inhibiting both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Summary

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Pseudomonas aeruginosa | Moderate | 0.21 µM |

| Escherichia coli | Moderate | 0.21 µM |

| Micrococcus luteus | Selective | Not specified |

| Candida spp. | Antifungal | Not specified |

The compound demonstrated significant inhibitory effects against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating strong antibacterial potential .

The mechanism of action of this compound involves its interaction with specific molecular targets within bacterial cells. Molecular docking studies suggest that the compound binds effectively to critical enzymes such as MurD and DNA gyrase, which are essential for bacterial cell wall synthesis and DNA replication, respectively.

Key Interactions:

- MurD Enzyme : The compound forms hydrogen bonds with residues SER1084, ASP437, and GLY459.

- DNA Gyrase : It stabilizes interactions through Pi-Pi stacking with nucleotides in the active site.

These interactions are crucial for the expression of its antibacterial activity, highlighting the compound's potential as a lead in antibiotic development .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the enaminone class, providing insights into their therapeutic potential:

- Antimicrobial Screening : A study conducted on various thiazolopyridine derivatives showed that compounds similar in structure to this compound exhibited varying degrees of antimicrobial activity against clinical strains .

- Cytotoxicity Assessment : In vitro tests using MTT assays on human cell lines (HaCat and Balb/c 3T3) revealed that certain derivatives displayed promising cytotoxic effects, suggesting potential applications in cancer therapy .

- Pharmacokinetic Properties : Preliminary pharmacokinetic studies indicated satisfactory bioavailability and drug-like properties for derivatives of this compound, further supporting its candidacy for therapeutic use .

Q & A

Q. What are the recommended synthetic routes for 5-methyl-3-((4-(phenylamino)phenyl)amino)cyclohex-2-en-1-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step protocols, such as:

- Mannich reaction for introducing amino groups to the cyclohexenone core .

- Cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach phenylamino substituents .

Optimization strategies : - Use catalytic systems (e.g., Pd-based catalysts) to enhance yield and reduce side products.

- Monitor reaction progress via TLC or HPLC under varying temperatures (e.g., 60–100°C) and solvent systems (e.g., DMF or THF) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural insights:

- Unit cell parameters (e.g., monoclinic system, space group P21/c) confirm molecular packing .

- Bond angles and torsion angles distinguish between cis/trans isomerism in the cyclohexenone ring .

- Reference data from Acta Crystallographica Section E (e.g., a = 17.085 Å, β = 113.152°) ensure reproducibility .

Q. What analytical techniques are critical for verifying purity and structural integrity?

Answer:

- NMR spectroscopy : Compare ¹H/¹³C shifts with published spectra (e.g., aromatic protons at δ 6.8–7.5 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 262–264 for related cyclohexenones) .

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to quantify impurities (<0.5% threshold) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity in catalytic or photochemical reactions?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the enone moiety (C=O) is electrophilic, making it prone to nucleophilic attack .

- Molecular dynamics simulations : Model solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways .

- Validate predictions with experimental kinetic data (e.g., rate constants under UV irradiation) .

Q. What strategies address contradictions in biological activity data across studies (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-response assays : Establish EC50/IC50 values using standardized cell lines (e.g., HEK293 for cytotoxicity) .

- Mechanistic studies : Compare ROS generation or membrane permeability across bacterial vs. mammalian cells .

- Meta-analysis : Cross-reference datasets from PubChem and crystallographic repositories to identify structural outliers .

Q. How can environmental fate studies (e.g., biodegradation, bioaccumulation) inform safe handling protocols?

Answer:

- OECD 301F test : Measure biodegradation rates in aqueous systems (e.g., >60% degradation in 28 days indicates low persistence) .

- Lipophilicity assessment : Calculate logP values (e.g., ~2.5 for related cyclohexenones) to predict bioaccumulation potential .

- Photodegradation : Expose to UV-A light (λ = 365 nm) and monitor degradation byproducts via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.